Indolizin-5-amine
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Overview
Description
Indolizin-5-amine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
Synthetic Routes and Reaction Conditions:
Classical Methods: Traditional methods for synthesizing indolizines, including this compound, often involve the use of pyridine or pyrrole scaffolds.
Modern Approaches: Recent advancements have introduced transition metal-catalyzed reactions and oxidative coupling strategies.
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms has improved the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the indolizine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under mild conditions.
Major Products:
Scientific Research Applications
Indolizin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and functional materials.
Biology: this compound derivatives have shown potential as fluorescent probes for biological imaging.
Medicine: The compound is being explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: this compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of indolizin-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Indole: Both indole and indolizine share a similar nitrogen-containing heterocyclic structure, but indolizine has a fused pyridine ring, which imparts different chemical properties.
Pyrrole: Pyrrole is another nitrogen-containing heterocycle, but it lacks the fused ring system present in indolizine.
Quinoline: Quinoline has a similar fused ring structure but contains a nitrogen atom in a different position.
Uniqueness of Indolizin-5-amine:
- This compound’s unique structure allows for diverse chemical modifications, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
Molecular Formula |
C8H8N2 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
indolizin-5-amine |
InChI |
InChI=1S/C8H8N2/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H,9H2 |
InChI Key |
SCOOTROQJFWIIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=CN2C(=C1)N |
Origin of Product |
United States |
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